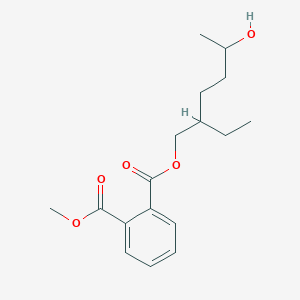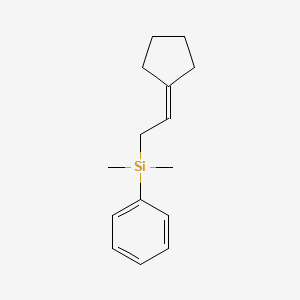
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a cyclopentylideneethyl group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylideneethyl)(dimethyl)phenylsilane typically involves hydrosilylation reactions. Hydrosilylation is a process where a silicon-hydrogen bond is added across a carbon-carbon multiple bond, such as an alkene or alkyne. This reaction is often catalyzed by transition metals like platinum, palladium, or rhodium .
For instance, the hydrosilylation of styrene derivatives with trichlorosilane in the presence of a chiral palladium complex can yield organosilanes with high regioselectivity . The reaction conditions usually involve moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve distillation or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often facilitated by hydrosilylation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the presence of catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions can include silanols, siloxanes, and substituted phenyl derivatives. These products are often valuable intermediates in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Cyclopentylideneethyl)(dimethyl)phenylsilane in chemical reactions often involves the formation of a silicon-carbon bond through hydrosilylation. The silicon atom can act as a nucleophile, attacking electrophilic centers in substrates. This process is typically catalyzed by transition metals, which facilitate the formation and cleavage of bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar to (2-Cyclopentylideneethyl)(dimethyl)phenylsilane but lacks the cyclopentylideneethyl group.
Dimethylphenylsilane: Lacks the cyclopentylideneethyl group and is used in various organic synthesis reactions.
Uniqueness
This compound is unique due to the presence of the cyclopentylideneethyl group, which can impart different steric and electronic properties compared to simpler organosilanes. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
CAS-Nummer |
79753-68-7 |
|---|---|
Molekularformel |
C15H22Si |
Molekulargewicht |
230.42 g/mol |
IUPAC-Name |
2-cyclopentylideneethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C15H22Si/c1-16(2,15-10-4-3-5-11-15)13-12-14-8-6-7-9-14/h3-5,10-12H,6-9,13H2,1-2H3 |
InChI-Schlüssel |
CDSFODUUMOBZSH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC=C1CCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
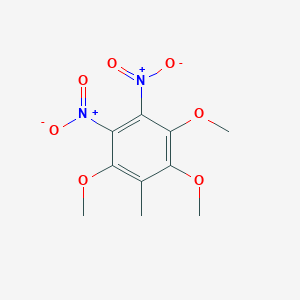
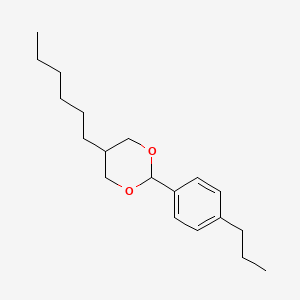
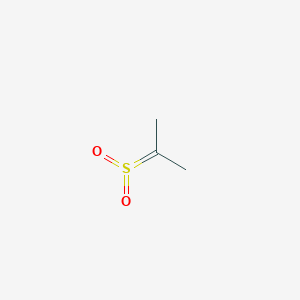
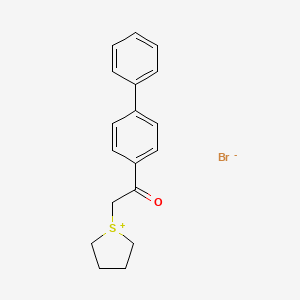

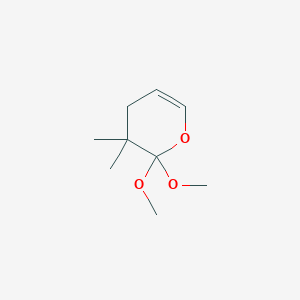
![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
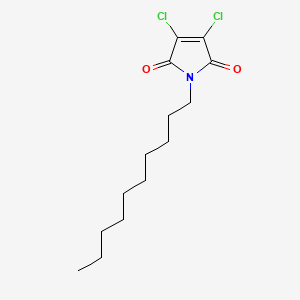
![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
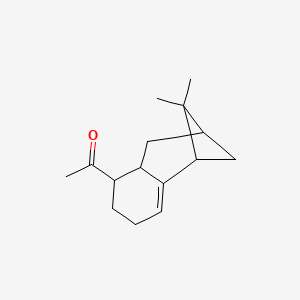
![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)
